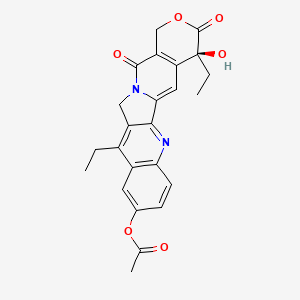

10-O-Acetyl SN-38

Description

Properties

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECOLLKQQDLJK-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740139 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946821-59-6 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 10-O-Acetyl SN-38

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of 10-O-Acetyl SN-38, a prodrug of the potent antineoplastic agent, SN-38. As a derivative of SN-38, the active metabolite of the widely used chemotherapy drug irinotecan, this compound is designed to overcome the biopharmaceutical challenges associated with SN-38, such as its poor solubility. This guide will detail the conversion of this compound to its active form, SN-38, a process mediated by carboxylesterases. The core of this document will focus on the well-established mechanism of SN-38 as a potent inhibitor of DNA topoisomerase I. By stabilizing the covalent complex between topoisomerase I and DNA, SN-38 leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication. The cellular consequences of this action, including cell cycle arrest and apoptosis, will be thoroughly examined. Furthermore, this guide will provide detailed experimental protocols for key assays used to investigate this mechanism of action, present quantitative data on the cytotoxicity of SN-38, and discuss known mechanisms of resistance.

Introduction: The Rationale for this compound

SN-38: A Potent but Challenging Anticancer Agent

SN-38 (7-ethyl-10-hydroxycamptothecin) is the biologically active metabolite of the prodrug irinotecan (CPT-11).[1][2] It is a highly potent cytotoxic agent, exhibiting up to 1,000-fold greater activity against various cancer cell lines in vitro than irinotecan itself.[3] The remarkable anticancer activity of SN-38 stems from its ability to inhibit DNA topoisomerase I, a crucial enzyme in DNA replication and transcription.[4][5] Despite its potency, the clinical development of SN-38 as a standalone therapeutic has been hampered by its extremely poor aqueous solubility and the instability of its active lactone ring at physiological pH.[2]

The Prodrug Strategy: Enhancing Drug Delivery

To harness the therapeutic potential of SN-38 while overcoming its physicochemical limitations, various prodrug strategies have been developed. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. In the case of SN-38, the goal is to create a more soluble and stable precursor that can be administered systemically and then converted to SN-38 at or near the tumor site. Irinotecan is the most clinically successful example of an SN-38 prodrug.[6]

This compound: A Case Study in Prodrug Design

This compound is a derivative where the hydroxyl group at the 10th position of the SN-38 molecule is acetylated. This modification is a common strategy in medicinal chemistry to create prodrugs. The addition of an acetyl group can increase the lipophilicity of the molecule, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. The central hypothesis behind the design of this compound is that the acetyl group will be readily cleaved by ubiquitous esterases in the body, releasing the active SN-38. Research into 10-O-substituted SN-38 derivatives has shown that this position is a viable site for modification to create prodrugs that can be converted to SN-38 in vivo.[7][8]

Bioactivation: The Conversion of this compound to SN-38

The Role of Carboxylesterases

The activation of this compound to SN-38 is presumed to be mediated by carboxylesterases (CEs). These are a class of enzymes that catalyze the hydrolysis of ester-containing compounds. Human carboxylesterases, particularly hCE1 and hCE2, are highly expressed in the liver, plasma, and various tumor tissues.[4][9] These are the same enzymes responsible for the conversion of irinotecan to SN-38.[9][10] It is therefore highly probable that CEs recognize the acetyl ester bond of this compound and hydrolyze it to release SN-38 and acetic acid.

Kinetics and Sites of Conversion

The conversion of irinotecan to SN-38 by carboxylesterases has been shown to occur in the liver, plasma, and even within tumor cells.[5][9] It is expected that this compound would follow a similar bioactivation pathway. The rate of conversion can exhibit inter-individual variability, which may be a factor in both the efficacy and toxicity of the prodrug.[5] Studies on other 10-O-substituted SN-38 prodrugs have demonstrated rapid conversion to SN-38 in human plasma and at physiological pH.[7][11]

Visualization of the Activation Pathway

The following diagram illustrates the proposed bioactivation of this compound.

Caption: Mechanism of Topoisomerase I inhibition by SN-38.

Cellular Consequences of Topoisomerase I Inhibition

DNA Damage and Repair

The formation of DNA double-strand breaks triggers a cellular DNA damage response. This involves the activation of sensor proteins such as ATM and ATR, which in turn phosphorylate a variety of downstream targets, including the histone variant H2A.X to form γH2A.X, a well-established marker of DNA double-strand breaks. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Cell Cycle Arrest

The DNA damage induced by SN-38 typically leads to cell cycle arrest, primarily in the S and G2 phases. [5][12]This arrest is a checkpoint mechanism that allows the cell to attempt DNA repair before proceeding with cell division. The S-phase specificity is attributed to the requirement of an active replication fork to convert the SN-38-induced single-strand breaks into double-strand breaks. [13]

Induction of Apoptosis

If DNA repair is unsuccessful, the sustained cell cycle arrest and extensive DNA damage trigger programmed cell death, or apoptosis. [12]This is often mediated through the activation of a cascade of enzymes called caspases, including caspase-3, which leads to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately resulting in the orderly dismantling of the cell. [12]

Other Reported Cellular Effects

Recent research has indicated that SN-38 may have other cellular effects beyond its direct action on Topo I. For instance, SN-38 has been shown to inhibit the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular resistance to oxidative stress, which may enhance the efficacy of other chemotherapeutic agents. [14]Additionally, SN-38 has been reported to inhibit the acute inflammatory response by targeting toll-like receptor 4 (TLR4) signaling. [15]

Quantitative Analysis of Cytotoxicity

The potency of SN-38 is reflected in its low IC50 values (the concentration required to inhibit the growth of 50% of cells) across a range of cancer cell lines.

| Cell Line | Cancer Type | SN-38 IC50 | Reference |

| HT-29 | Colorectal Adenocarcinoma | 8.8 nM | |

| HeLa | Human Cervical Cancer | 2.8 nM | [16] |

| SGC-7901 | Human Gastric Cancer | 4.2 nM | [16] |

| SKOV-3 | Ovarian Cancer | 10.7 nM | |

| BT474 HerDR | Breast Cancer | 7.3 nM | |

| MDA-MB-231 | Breast Cancer | 38.9 nM | |

| MCF-7 | Breast Cancer | 14.4 nM |

Table 1: In Vitro Cytotoxicity (IC50) of SN-38 in Various Cancer Cell Lines.

Methodologies for Mechanistic Elucidation

Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay directly measures the ability of a compound to inhibit the catalytic activity of Topo I.

Principle: Topo I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.5), supercoiled plasmid DNA (e.g., 250 ng of pBR322), and varying concentrations of SN-38 (or a vehicle control).

-

Enzyme Addition: Add a sufficient amount of purified human Topo I enzyme (e.g., 1 unit) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to dissociate the enzyme from the DNA) and proteinase K (to digest the enzyme). Incubate for a further 30 minutes at 37°C.

-

Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA forms are separated.

-

Visualization: Visualize the DNA bands under UV light. The supercoiled DNA will migrate fastest, followed by the relaxed form, and then the nicked form. Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Caption: Workflow for a Topoisomerase I DNA relaxation assay.

Protocol: Cell Viability Assay (MTT/XTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or SN-38 for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

-

Reagent Addition: Add the MTT reagent to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol: Analysis of DNA Double-Strand Breaks (γH2A.X Staining)

Principle: This immunofluorescence assay detects the presence of γH2A.X, a marker for DNA double-strand breaks, within the cell nucleus.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize them with a detergent like Triton X-100 to allow antibody access.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2A.X.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Stain the nuclei with a DNA counterstain like DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells using a fluorescence microscope. The formation of distinct fluorescent foci in the nucleus indicates the presence of DNA double-strand breaks.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a DNA-binding fluorescent dye (e.g., propidium iodide, PI) to quantify the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G1, S, G2/M).

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with the compound for a set time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount of DNA. Analyze the histograms to quantify the percentage of cells in each phase.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described previously.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Generate a dot plot of PI versus Annexin V fluorescence. Viable cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Mechanisms of Resistance

The clinical efficacy of SN-38 and its prodrugs can be limited by both intrinsic and acquired resistance. Key mechanisms include:

-

Efflux Pumps and Drug Transport: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), can actively pump SN-38 out of cancer cells, reducing its intracellular concentration and thus its cytotoxicity. [8]* Alterations in Topoisomerase I: Downregulation of Topo I expression or mutations in the TOP1 gene that alter the drug-binding site can reduce the formation of the ternary complex, leading to resistance.

-

Enhanced DNA Repair Capacity: Cancer cells with more efficient DNA repair pathways may be better able to repair the double-strand breaks induced by SN-38, thereby promoting cell survival.

Conclusion and Future Perspectives

This compound represents a rational prodrug approach aimed at improving the therapeutic index of the highly potent anticancer agent, SN-38. Its mechanism of action is intrinsically linked to its efficient conversion to SN-38, which then acts as a specific and powerful inhibitor of DNA topoisomerase I. By stabilizing the Topo I-DNA cleavable complex, SN-38 induces lethal DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. A thorough understanding of this mechanism, from prodrug activation to the downstream cellular consequences, is critical for the rational design of future SN-38 delivery systems and for the development of effective combination therapies that can overcome resistance. Future research will likely focus on optimizing the release kinetics of SN-38 from various prodrugs and developing strategies to counteract the known mechanisms of resistance, thereby maximizing the clinical potential of this important class of anticancer agents.

References

-

Sun, L., et al. (2014). Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs. Molecules, 19(12), 19856-19877. [Link]

-

Watanabe, Y., et al. (2017). Solubility-Improved 10-O-Substituted SN-38 Derivatives with Antitumor Activity. ChemMedChem, 12(19), 1587-1591. [Link]

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

-

Satoh, T., et al. (2003). Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer. Lung Cancer, 41(3), 325-333. [Link]

-

Rivory, L. P., et al. (1996). The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms. Biochemical Pharmacology, 52(7), 1103-1111. [Link]

-

Wang, X., et al. (2016). 10-Boronic acid substituted camptothecin as prodrug of SN-38. European Journal of Medicinal Chemistry, 116, 157-164. [Link]

- Humerickhouse, R., et al. (2000). The Evolving Role of Irinotecan: A Broad-Spectrum Chemotherapeutic Agent. Oncology (Williston Park), 14(6), 845-857.

-

National Cancer Institute. (n.d.). Definition of liposomal SN-38. NCI Drug Dictionary. [Link]

-

Sun, L., et al. (2014). Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs. PubMed, 25460971. [Link]

-

van der Zee, A. G., et al. (1998). Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis. Anticancer Research, 18(5A), 3499-3505. [Link]

-

Satoh, T., et al. (2004). In vitro conversion of irinotecan to SN-38 in human plasma. Cancer Science, 95(6), 537-540. [Link]

-

Wikipedia. (n.d.). SN-38. Wikipedia. [Link]

-

Liu, L., et al. (2021). Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates. Drug Delivery, 28(1), 2603-2617. [Link]

-

ResearchGate. (n.d.). Conversion of target compound to SN-38. ResearchGate. [Link]

-

Pal, A., et al. (2005). Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation. Anticancer Research, 25(1A), 331-341. [Link]

-

Wang, S., et al. (2024). Research Progress of SN38 Drug Delivery System in Cancer Treatment. International Journal of Nanomedicine, 19, 1039-1059. [Link]

- Haaz, M. C., et al. (1998). The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(4), 447-454.

-

Zhang, Y., et al. (2024). SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells. Molecular Carcinogenesis, 63(4), 742-756. [Link]

-

Di Paola, R., et al. (2019). SN-38, the active metabolite of irinotecan, inhibits the acute inflammatory response by targeting toll-like receptor 4. Cancer Chemotherapy and Pharmacology, 84(2), 287-298. [Link]

Sources

- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acceleration of carboxylesterase-mediated activation of irinotecan to SN-38 by serum from patients with end-stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 10-Boronic acid substituted camptothecin as prodrug of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs [mdpi.com]

- 8. Solubility-Improved 10-O-Substituted SN-38 Derivatives with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Human plasma carboxylesterase and butyrylcholinesterase enzyme activity: correlations with SN-38 pharmacokinetics during a prolonged infusion of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis and Characterization of 10-O-Acetyl SN-38: A Prodrug Approach

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 10-O-Acetyl SN-38, a key derivative of the potent antineoplastic agent SN-38. SN-38, the active metabolite of Irinotecan, exhibits exceptional cytotoxicity against a broad range of cancer cell lines but is hindered by poor aqueous solubility and instability of its active lactone form at physiological pH.[1][2][3] Acetylation of the C10 phenolic hydroxyl group represents a strategic prodrug approach to temporarily mask this polar functional group, aiming to enhance the molecule's lipophilicity and stability for improved drug delivery applications. This document details a robust laboratory-scale synthesis protocol, explains the chemical rationale behind the procedural steps, and outlines a complete workflow for the structural and purity verification of the final compound using modern analytical techniques.

Introduction: The Rationale for SN-38 Derivatization

SN-38 (7-ethyl-10-hydroxycamptothecin) is a topoisomerase I inhibitor with 100 to 1000 times the potency of its parent drug, Irinotecan (CPT-11).[4] The clinical application of SN-38 itself is severely limited by its challenging physicochemical properties, including extremely low solubility in water and most pharmaceutical solvents.[5] Furthermore, the essential α-hydroxy-lactone E-ring of SN-38 is susceptible to hydrolysis under physiological conditions (pH 7.4), converting to a less active carboxylate form.[1]

Chemical modification of SN-38 is a widely explored strategy to overcome these limitations. The phenolic hydroxyl group at the C10 position is a prime target for modification due to its reactivity.[4] By converting this hydroxyl group into an ester, such as an acetate, we create a prodrug. The acetyl group masks the hydrophilic phenol, potentially improving membrane permeability and protecting the molecule from premature metabolism. This ester linkage is designed to be stable in circulation but cleavable by intracellular esterases within the tumor microenvironment, releasing the active SN-38 payload on-site. This guide focuses on the synthesis of this compound, a foundational prodrug for exploring these delivery strategies.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the C10 phenolic hydroxyl group of SN-38. This is a standard acylation reaction, for which acetic anhydride serves as an effective and readily available acetylating agent, and pyridine acts as both a solvent and a catalyst.

Chemical Principle

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen of SN-38 attacks one of the carbonyl carbons of acetic anhydride. Pyridine, a weak base, facilitates the reaction by deprotonating the phenolic hydroxyl group, increasing its nucleophilicity. It also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from standard O-acetylation procedures and synthetic transformations performed on the SN-38 scaffold.[4][6]

Materials:

-

SN-38 (MW: 392.40 g/mol )

-

Anhydrous Pyridine

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve SN-38 (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of SN-38). Stir the resulting suspension until a homogenous mixture is achieved.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (2.0 eq. per hydroxyl group) dropwise to the solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH mobile phase). The reaction is complete when the starting SN-38 spot has been fully consumed.

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by slowly adding dry methanol.

-

Solvent Removal: Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Work-up: Dilute the resulting residue with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6] The acidic wash removes residual pyridine, while the basic wash removes acetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a light-yellow solid.

Characterization of this compound

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Sources

- 1. Characterization, blood profile and biodistribution properties of surface modified PLGA nanoparticles of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of SN-38-Encapsulated Phytantriol Cubosomes Containing α-Monoglyceride Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-O-Acetyl SN-38: A Prodrug Strategy for Enhanced Topoisomerase I Inhibition

Abstract

SN-38, the active metabolite of irinotecan, is a cornerstone in oncology, exerting potent antitumor activity through the inhibition of topoisomerase I.[1][2][3] However, its clinical application as a standalone agent is severely restricted by its poor aqueous solubility and chemical instability.[4][5][6][7][8] The conventional prodrug, irinotecan (CPT-11), addresses these limitations but introduces its own set of challenges, including inefficient and highly variable enzymatic conversion to SN-38, which contributes to unpredictable patient outcomes and significant toxicities.[9][10][11][12] This guide delves into an alternative prodrug strategy: the direct modification of SN-38 at its 10-hydroxyl position to create 10-O-Acetyl SN-38. We will explore the chemical rationale, mechanism of bioactivation, preclinical evidence, and the scientific methodologies required to validate this promising approach for delivering one of oncology's most effective molecules.

The Rationale: Overcoming the Limitations of Irinotecan

The therapeutic efficacy of irinotecan is entirely dependent on its conversion to SN-38 by carboxylesterase (CES) enzymes, primarily in the liver.[9][13][14][15] This metabolic step is a critical bottleneck; it is inefficient, with less than 10% of the parent drug being converted to the active form, and subject to significant inter-individual variability due to genetic polymorphisms in CES enzymes.[9][10][11] This variability can lead to a narrow therapeutic window, with some patients experiencing severe toxicity, such as neutropenia and life-threatening diarrhea, while others receive a suboptimal therapeutic dose.[9][16]

The development of prodrugs based directly on the SN-38 scaffold, such as this compound, represents a logical evolution. By acetylating the C10 hydroxyl group, a key site for glucuronidation (inactivation) of SN-38, this strategy aims to:

-

Improve Physicochemical Properties: Masking the polar hydroxyl group can enhance solubility in pharmaceutically acceptable solvents and improve stability.[6][7]

-

Streamline Bioactivation: The prodrug is designed for direct, one-step hydrolysis back to SN-38 by esterases, potentially bypassing the complex metabolic pathways and variability associated with irinotecan.

-

Enable Targeted Activation: Carboxylesterases are not only present in the liver but are also expressed in various tumor tissues.[12][17][18] This raises the possibility of localized conversion of the prodrug to its active, cytotoxic form directly at the tumor site, potentially increasing efficacy while reducing systemic toxicity.

Chemistry and Bioactivation Mechanism

This compound is synthesized by the esterification of the 10-hydroxyl group of SN-38.[19] This modification creates a prodrug that is pharmacologically inert. Its therapeutic activity is contingent upon the enzymatic cleavage of the acetyl ester bond, a reaction catalyzed by carboxylesterases (CES1 and CES2), which are ubiquitously present in the body, particularly in the liver, plasma, and tumor cells.[12][18][20]

Upon hydrolysis, the prodrug regenerates the parent SN-38 molecule. The liberated SN-38 then exerts its potent cytotoxic effect by inhibiting DNA topoisomerase I. It stabilizes the covalent complex between the enzyme and DNA, which prevents the re-ligation of single-strand breaks.[14][21][22] When a DNA replication fork collides with this stabilized "cleavable complex," it results in the formation of irreversible double-strand breaks, triggering S-phase arrest and ultimately leading to apoptotic cell death.[2][13][21]

Figure 1: Bioactivation pathway of this compound and mechanism of action.

Preclinical Efficacy: A Comparative Analysis

While specific preclinical data for this compound is limited in publicly available literature, we can infer its potential by examining studies on analogous 10-O-substituted SN-38 prodrugs. These studies consistently demonstrate that such modifications can yield compounds with significantly improved therapeutic profiles compared to irinotecan.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize representative quantitative data from preclinical studies on a 10-O-amino acid-substituted SN-38 prodrug, offering a direct comparison with SN-38 and irinotecan.[23][24]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)

| Compound | HeLa (Human Cervical Cancer) IC₅₀ (µM) | SGC-7901 (Human Gastric Cancer) IC₅₀ (µM) |

|---|---|---|

| Irinotecan | 3.16 ± 0.25 | 1.95 ± 0.18 |

| SN-38 | 0.0028 ± 0.0003 | 0.0042 ± 0.0005 |

| 10-O-Prodrug | 0.0035 ± 0.0004 | 0.0061 ± 0.0007 |

IC₅₀ values represent the drug concentration required to inhibit 50% of cancer cell growth. Data adapted from studies on comparable 10-O-substituted prodrugs.[23][24]

The in vitro data reveals that the 10-O-prodrug is orders of magnitude more potent than irinotecan, with cytotoxicity approaching that of the active SN-38 itself.[23][24] This suggests highly efficient intracellular conversion to the active metabolite.

Table 2: In Vivo Antitumor Efficacy in a Human Colon Xenograft Model

| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) (%) |

|---|---|

| Irinotecan (50 mg/kg) | 65.2% |

| 10-O-Prodrug (50 mg/kg) | 63.8% |

TGI represents the percentage reduction in tumor volume compared to a vehicle control group. Data adapted from studies on comparable 10-O-substituted prodrugs.[23]

In vivo, the 10-O-prodrug demonstrated comparable tumor growth inhibition to irinotecan at an equivalent dose.[23] This is a significant finding, as it suggests the prodrug can achieve similar efficacy while potentially offering a better safety profile and more reliable pharmacokinetics due to its streamlined activation. Further studies focusing on dose optimization and toxicity are essential to fully delineate its therapeutic window.

Key Experimental Protocols

Validating a prodrug like this compound requires a systematic approach, progressing from fundamental in vitro characterization to comprehensive in vivo efficacy and safety studies.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration of the compound required to inhibit cell proliferation by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound, SN-38, and irinotecan in the appropriate cell culture medium. Include a vehicle-only control.

-

Treatment: Remove the overnight medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol evaluates the ability of the prodrug to inhibit tumor growth in a living organism.

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ human colon cancer cells (e.g., HCT116) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups (e.g., Vehicle, Irinotecan, this compound).

-

Dosing: Administer the compounds via an appropriate route (e.g., intravenous injection) according to a predetermined schedule (e.g., once weekly for 3 weeks). Monitor animal body weight as an indicator of systemic toxicity.

-

Endpoint Measurement: Continue to measure tumor volume 2-3 times per week until the tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically analyze differences in tumor growth curves between groups.

Figure 2: Standard workflow for preclinical evaluation of an SN-38 prodrug.

Future Perspectives and Conclusion

The this compound prodrug concept represents a refined and rational approach to harnessing the therapeutic power of SN-38. By simplifying the metabolic activation pathway, this strategy has the potential to overcome the significant pharmacokinetic variability and toxicity issues that limit the clinical utility of irinotecan. The ability to achieve comparable efficacy to irinotecan in preclinical models, coupled with the prospect of intratumoral drug activation, positions this class of compounds as highly promising candidates for clinical development.[12][23]

This strategy is part of a broader movement towards more sophisticated SN-38 delivery systems, including nanoparticle formulations, polymer-drug conjugates, and antibody-drug conjugates, many of which are in various stages of clinical investigation.[3][8][25][26] The ultimate goal is to maximize the concentration and residence time of active SN-38 within the tumor while minimizing systemic exposure.

References

- Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in r

- Irinotecan P

- Irinotecan P

- Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. PubMed.

- TOPOISOMERASE I – TARGETING DRUGS - PRINCIPLES OF ANTINEOPLASTIC THERAPY. Unknown Source.

- In vitro conversion of irinotecan to SN-38 in human plasma. PubMed.

- Lessons learned from the irinotecan metabolic p

- What is the mechanism of Irinotecan?.

- Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-medi

- An In-depth Technical Guide to the Mechanism of Action of SN-38 as a Topoisomerase I Inhibitor. Benchchem.

- Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade. PMC.

- Preclinical antitumor activity of a nanoparticul

- Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model. PMC.

- Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formul

- Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activ

- Comparative Efficacy of 10-O-Substituted SN-38 Formulations: An In Vitro and In Vivo Correl

- This compound CAS: 946821-59-6. Unknown Source.

- Liposomal SN-38 in Treating Patients With Metastatic Colorectal Cancer. ClinicalTrials.gov.

- Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs. MDPI.

- Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characteriz

- Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer. PubMed.

- Irinotecan Activation by Human Carboxylesterases in Colorectal Adenocarcinoma Cells. PubMed.

- Preclinical and clinical studies of NK012, an SN-38-incorporating polymeric micelles, which is designed based on EPR effect. PubMed.

- Highly GSH-sensitive SN-38 prodrug with “OFF-to-ON” fluorescence switch as a bifunctional anticancer agent. NIH.

- Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase. PubMed.

- Plasma Pharmacokinetics of 7-ethyl-10-hydroxycamptothecin (SN-38) After Intravenous Administration of SN-38 and Irinotecan (CPT-11)

- Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study. Unknown Source.

- Macromolecular Prodrug That Provides the Irinotecan (CPT-11) Active-Metabolite SN-38 with Ultralong Half-Life, Low Cmax, and Low Glucuronide Formation.

- Could a Long-Acting Prodrug of SN-38 be Efficacious in Sacituzumab Govitecan-Resistant Tumors?. NIH.

- Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study. PubMed.

- Pharmacokinetic plasma profiles of irinotecan, SN-38 and SN-38G on day....

- Single Protein Encapsulated SN38 for Tumor-Targeting Tre

- A phase I dose escalation study of NK012, an SN-38 incorporating macromolecular polymeric micelle. PubMed.

- Research Progress of SN38 Drug Delivery System in Cancer Tre

Sources

- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single Protein Encapsulated SN38 for Tumor-Targeting Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical antitumor activity of a nanoparticulate SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 14. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 15. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Irinotecan activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. usbio.net [usbio.net]

- 20. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs [mdpi.com]

- 25. Preclinical and clinical studies of NK012, an SN-38-incorporating polymeric micelles, which is designed based on EPR effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Could a Long-Acting Prodrug of SN-38 be Efficacious in Sacituzumab Govitecan-Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 10-O-Acetyl SN-38

Foreword: The Rationale for Acetylation of a Potent Topoisomerase I Inhibitor

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a cornerstone in the treatment of various solid tumors, most notably colorectal cancer.[1][2] Its potent anti-neoplastic activity stems from its function as a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 induces lethal double-strand breaks during DNA replication, ultimately leading to apoptotic cell death.[3][4] Despite its high potency, the clinical utility of SN-38 is hampered by its poor aqueous solubility and the pH-dependent instability of its active lactone ring, which readily hydrolyzes to an inactive carboxylate form at physiological pH.[3]

Prodrug strategies, such as the development of 10-O-Acetyl SN-38, represent a rational approach to circumvent these limitations. Modification at the 10-hydroxyl group can enhance the lipophilicity and stability of the molecule, potentially improving its formulation characteristics and cellular uptake. The acetyl ester linkage in this compound is designed to be cleaved by intracellular esterases, releasing the active SN-38 within the tumor cell. This targeted intracellular activation is hypothesized to increase the therapeutic index by maximizing the cytotoxic effect at the site of action while minimizing systemic exposure to the active drug.

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap from fundamental principles to advanced experimental protocols.

Physicochemical Properties and Handling of this compound

This compound is a derivative of SN-38 where the hydroxyl group at the C10 position is esterified with an acetyl group. This modification significantly alters the physicochemical properties of the parent compound.

-

Molecular Formula: C₂₄H₂₂N₂O₆

-

Molecular Weight: 434.44 g/mol

-

Solubility: Expected to have increased solubility in organic solvents such as DMSO compared to SN-38, facilitating stock solution preparation for in vitro assays.

-

Stability: The acetyl ester bond is susceptible to hydrolysis, particularly under basic conditions. Stock solutions should be prepared fresh in anhydrous DMSO and stored at -20°C or -80°C to minimize degradation. The stability of the active lactone ring is also a critical consideration and is favored under acidic conditions.

Mechanism of Action: A Prodrug Approach

This compound is designed as a prodrug that requires intracellular activation to exert its cytotoxic effects. The proposed mechanism of action is a two-step process:

-

Cellular Uptake: The increased lipophilicity of this compound may facilitate its passive diffusion across the cell membrane.

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases, such as carboxylesterases, are expected to cleave the acetyl ester bond at the C10 position. This hydrolysis releases the active metabolite, SN-38.

-

Topoisomerase I Inhibition: The liberated SN-38 then targets and inhibits topoisomerase I, leading to DNA damage and the induction of apoptosis.

Caption: Proposed mechanism of action for this compound.

In Vitro Cytotoxicity Assessment: A Multi-faceted Approach

A thorough evaluation of the in vitro cytotoxicity of this compound requires a panel of assays to determine its potency, mechanism of cell death, and selectivity across various cancer cell lines.

Selection of Cancer Cell Lines

The choice of cell lines is critical for a comprehensive assessment. A diverse panel should be selected to represent different tumor types and genetic backgrounds. Recommended cell lines include:

-

Colorectal Cancer: HT-29, HCT116, SW620[1]

-

Breast Cancer: MCF-7, MDA-MB-231

-

Lung Cancer: A549, NCI-H460

-

Pancreatic Cancer: PANC-1, MiaPaCa-2

-

Gastric Cancer: SGC-7901

-

Cervical Cancer: HeLa

It is also beneficial to include cell lines with known resistance mechanisms to SN-38, such as those with altered topoisomerase I expression or increased drug efflux pump activity.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent cytotoxic effects of this compound and calculating the half-maximal inhibitory concentration (IC50).

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound, SN-38 (as a positive control), and irinotecan (as a reference compound) in complete cell culture medium. The concentration range should be wide enough to generate a full dose-response curve (e.g., 0.001 µM to 100 µM).[1] Replace the medium in the wells with the drug-containing medium. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess the time-dependent effects of the compound.[1]

-

MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.

Detailed Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and unbound cells. Allow the plates to air dry completely.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Comparative Cytotoxicity Data

While specific IC50 values for this compound are not yet widely published, the following table provides a template for presenting such data, with hypothetical values for illustrative purposes, alongside reported IC50 values for SN-38 and irinotecan in various cancer cell lines. This comparative analysis is crucial for evaluating the prodrug's efficacy relative to its parent compound and the clinical standard.

| Cell Line | Tumor Type | This compound (IC50, µM) (Hypothetical) | SN-38 (IC50, µM)[5][6] | Irinotecan (IC50, µM)[1][6] |

| HT-29 | Colorectal Cancer | 0.015 | 0.0088 | >100 |

| HCT116 | Colorectal Cancer | 0.012 | ~0.005 | ~5.0 |

| SW620 | Colorectal Cancer | 0.020 | ~0.01 | >10 |

| MCF-7 | Breast Cancer | 0.018 | 0.002 - 0.01 | ~15.0 |

| HepG2 | Liver Cancer | 0.090 | 0.076 | >20 |

| A549 | Lung Cancer | 0.025 | ~0.01 - 0.02 | ~10.0 |

Note: The hypothetical IC50 values for this compound are projected to be slightly higher than those of SN-38, reflecting its nature as a prodrug that requires conversion to the active form. The actual values would depend on the rate of intracellular hydrolysis.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

To confirm that this compound induces cell death via the same apoptotic pathway as SN-38, specific apoptosis assays should be conducted.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.

Principle: These assays typically use a fluorogenic or colorimetric substrate containing a specific caspase recognition sequence. Cleavage of the substrate by active caspases releases a fluorescent or colored molecule that can be quantified.

Caption: Signaling pathway of apoptosis induced by this compound.

Conclusion and Future Directions

This technical guide outlines a robust and comprehensive strategy for the in vitro characterization of this compound's cytotoxicity. By employing a panel of cancer cell lines and a combination of cell viability and apoptosis assays, researchers can obtain a detailed understanding of the compound's potency, mechanism of action, and potential as a therapeutic agent. The key to interpreting the results for this prodrug lies in its comparison to both the active metabolite, SN-38, and the clinically used prodrug, irinotecan.

Future studies should focus on elucidating the kinetics of intracellular hydrolysis of this compound to SN-38, as this will be a critical determinant of its overall efficacy. Furthermore, investigating the compound's activity in 3D cell culture models, such as spheroids or organoids, will provide more physiologically relevant insights into its anti-tumor potential. Ultimately, a thorough in vitro characterization is an indispensable prerequisite for advancing this compound into preclinical in vivo studies and, potentially, clinical development.

References

-

Chen, M., Li, W., Zhang, X., Dong, Y., Hua, Y., Zhang, H., Gao, J., Zhao, L., Li, Y., & Zheng, A. (2017). In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes. International Journal of Nanomedicine, 12, 5939–5953. [Link]

-

Xiang, L., Wang, H., Liu, J., Teng, X., Zhang, Y., & Li, Y. (2018). Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy. Journal of Drug Targeting, 26(5-6), 468-478. [Link]

-

Liu, L., Xie, F., Xiao, D., Xu, X., Su, Z., Wang, Y., Fan, S., Zhou, X., & Li, S. (2021). Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates. Drug Delivery, 28(1), 2603–2617. [Link]

-

Creemers, G. J., Lund, B., & Verweij, J. (1994). Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. Journal of the National Cancer Institute, 86(12), 909–914. [Link]

-

Kohlhagen, G., Paull, K. D., Cushman, M., Nagafuji, P., & Pommier, Y. (1998). Protein-linked DNA strand breaks induced by NSC 314622, a novel non-camptothecin topoisomerase I poison. Molecular Pharmacology, 54(1), 50–58. [Link]

-

Kawato, Y., Aonuma, M., Hirota, Y., Kuga, H., & Sato, K. (1991). Intracellular roles of SN-38, a metabolite of the camptothecin derivative CPT-11, in the antitumor effect of CPT-11. Cancer Research, 51(16), 4187–4191. [Link]

-

Guichard, S., Cussac, D., Hennebelle, I., Bugat, R., & Canal, P. (1997). In vitro differential sensitivity of human non-small-cell lung cancer cell lines to CPT-11 (irinotecan) and SN-38. European Journal of Cancer, 33(10), 1668–1674. [Link]

-

Sun, L., Wang, Y., He, Z., & Sun, J. (2014). Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity. International Journal of Nanomedicine, 9, 485–497. [Link]

-

Rothenberg, M. L. (1997). Topoisomerase I inhibitors: review and update. Annals of Oncology, 8(9), 837–855. [Link]

-

Zih, F. J., Romon, I., & Clarke, S. J. (2010). Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential. World Journal of Gastroenterology, 16(31), 3983–3989. [Link]

-

Kobayashi, K., Bouscarel, B., Matsuzaki, Y., Ceryak, S., Kudoh, S., & Fromm, H. (1999). pH-dependent uptake of irinotecan and its active metabolite, SN-38, by intestinal cells. International Journal of Cancer, 83(4), 491–496. [Link]

-

Rivory, L. P., Riou, J. F., Haaz, M. C., Sable, S., Vuilhorgne, M., Combeau, C., & Robert, J. (1996). Identification and biological activity of the metabolites of irinotecan (CPT-11) in humans. Cancer Chemotherapy and Pharmacology, 38(5), 417–426. [Link]

-

Liu, X., Li, M., & Wang, J. (2015). Camptothecin N-Acetyl Dipeptides And Glycine Esters Derivatives:Synthesis And Preliminary Evaluation Of Antitumor Activity. Globe Thesis. [Link]

-

Venditto, V. J., & Simanek, E. E. (2010). Perspectives on Biologically Active Camptothecin Derivatives. Molecular Pharmaceutics, 7(2), 307–320. [Link]

-

Wani, M. C., Ronman, P. E., Lindley, J. T., & Wall, M. E. (1980). Plant antitumor agents. 18. Synthesis and biological activity of camptothecin analogues. Journal of Medicinal Chemistry, 23(5), 554–560. [Link]

-

Guichard, S., Eng, C., Hennebelle, I., Bugat, R., & Canal, P. (1999). Determinants of CPT-11 and SN-38 activities in human lung cancer cells. British Journal of Cancer, 80(3-4), 364–370. [Link]

-

Lu, Y., Chen, J., & Li, Z. (2023). Synthesis and biological activity assay of novel camptothecin-peptidic conjugates based on PEPT1. Bioorganic & Medicinal Chemistry Letters, 96, 129502. [Link]

-

Bissi, B., Chiaravalli, M., Genta, I., & Zunino, F. (2000). Intracellular determinants of the cytotoxicity of SN-38 in human colon carcinoma cells. Investigational New Drugs, 18(4), 283–290. [Link]

-

Lee, S. U., Kim, D. W., & Kim, J. H. (2025). Safe and Efficient Intracellular Release of SN38 via Lysosomal-Responsive SN38‑G Loaded Liposomes. Molecular Pharmaceutics. [Link]

-

Wang, E., Zou, Y., & Wang, B. (2016). Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 7(12), 1141–1146. [Link]

-

Patel, A. G., & Shah, A. (2017). Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model. Journal of Pharmaceutical Sciences, 106(1), 224–232. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular roles of SN-38, a metabolite of the camptothecin derivative CPT-11, in the antitumor effect of CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

stability and degradation pathways of 10-O-Acetyl SN-38

An In-depth Technical Guide to the Stability and Degradation Pathways of 10-O-Acetyl SN-38

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key derivative of SN-38, the potent active metabolite of the chemotherapeutic agent irinotecan.[1][2] As a prodrug or synthetic intermediate, its chemical stability is a critical parameter influencing its storage, formulation, delivery, and ultimate bioconversion to the active SN-38. This guide provides a comprehensive technical overview of the principal degradation pathways of this compound, the factors governing its stability, and validated methodologies for its assessment. We delve into the causality behind experimental choices for stability testing, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Chemical Context of this compound

SN-38 (7-ethyl-10-hydroxycamptothecin) is a topoisomerase I inhibitor approximately 200 to 2,000 times more cytotoxic than its parent prodrug, irinotecan.[3] However, the clinical utility of SN-38 itself is severely limited by its poor solubility and the inherent instability of its lactone ring at physiological pH.[3][4][5] Chemical modification of the 10-hydroxyl group is a common strategy to create prodrugs or intermediates for advanced delivery systems like antibody-drug conjugates (ADCs).[6][7]

This compound is one such derivative, where the phenolic hydroxyl group at the C-10 position is acetylated.[8] This modification serves to mask the hydrophilic hydroxyl group, altering the compound's physicochemical properties. The stability of this acetyl ester bond, along with the stability of the core camptothecin structure, is paramount. Its degradation profile dictates whether it can effectively deliver SN-38 to a target site and is a critical quality attribute (CQA) in pharmaceutical development.

Primary Degradation Pathways

The degradation of this compound is governed by two primary hydrolytic pathways, which can occur concurrently. Understanding these pathways is essential for developing stability-indicating analytical methods and designing stable formulations.

Pathway A: Hydrolysis of the C-10 Acetyl Ester

The most direct degradation route is the hydrolysis of the ester linkage at the 10-position. This reaction yields SN-38 and acetic acid.

-

Mechanism: This is a classic ester hydrolysis reaction. It can be catalyzed by acid or base, but it is particularly susceptible to enzymatic cleavage in biological systems. Carboxylesterases, present in plasma and liver, are highly efficient at hydrolyzing such ester bonds to release the active drug.[9][10] This enzymatic conversion is, in fact, the intended activation pathway for many prodrugs.

-

Significance: The rate of this hydrolysis is a crucial factor in the compound's performance as a prodrug. A bond that is too stable may not release SN-38 efficiently in vivo, while a bond that is too labile can lead to premature drug release, poor shelf-life, and potential toxicity.

Pathway B: Hydrolysis of the α-hydroxy Lactone (E-ring)

A hallmark of all camptothecin derivatives is the pH-dependent equilibrium between the active, closed lactone E-ring and the inactive, open-ring carboxylate form.[3][11] This process affects both the parent this compound and its primary degradant, SN-38.

-

Mechanism: At acidic pH (typically ≤ 6.0), the lactone form is favored and relatively stable.[4] As the pH increases towards neutral and basic conditions (pH ≥ 7.0), the lactone ring readily hydrolyzes to form the water-soluble, but biologically inactive, carboxylate species.[4][5] This reaction is reversible, and acidification can shift the equilibrium back towards the active lactone form.[12]

-

Significance: The conversion to the carboxylate form represents a loss of therapeutic activity.[4] At physiological pH (~7.4), a significant portion of the compound will exist in the inactive open-ring form.[11] Therefore, any stability study or formulation effort must account for and control this equilibrium.

The interplay of these two pathways means that a solution of this compound can contain at least four distinct species: the parent lactone, the parent carboxylate, the SN-38 lactone, and the SN-38 carboxylate.

Factors Influencing Stability

-

pH: As discussed, pH is the most critical factor. Acidic conditions (pH 3-5) generally favor the stability of the lactone ring, while neutral to basic conditions accelerate its hydrolysis.[4] Base-catalyzed hydrolysis will also increase the degradation rate of the C-10 acetyl ester.

-

Temperature: Elevated temperatures accelerate all chemical degradation pathways, including both ester and lactone hydrolysis.[11][13] Therefore, storage at reduced temperatures (-20°C for long-term solid storage) is recommended.[1][14]

-

Enzymes: In biological matrices, enzymes such as carboxylesterases and β-glucuronidases can significantly impact stability by cleaving the acetyl group or other conjugated moieties.[10][11]

-

Light (Photostability): Camptothecin analogs can be susceptible to photodegradation.[13] It is crucial to protect this compound from light, especially during storage and handling.[13]

-

Oxidation: Forced degradation studies often include oxidative stress (e.g., using hydrogen peroxide) to investigate susceptibility to oxidation, which can occur at various positions on the complex ring structure.[13][15]

-

Formulation Excipients: The choice of solvent and excipients in a formulation can dramatically impact stability. For instance, SN-38 has poor solubility in aqueous solvents, necessitating the use of co-solvents like DMSO, which can influence degradation kinetics.[14]

Methodologies for Stability Assessment

A validated stability-indicating analytical method is required to accurately quantify the decrease in the parent compound and the increase in its degradation products.

-

High-Performance Liquid Chromatography (HPLC/UPLC): This is the gold standard for stability testing. A stability-indicating method must be able to separate this compound from SN-38 and their respective carboxylate forms, as well as any other degradants.

-

Typical Column: A C18 reversed-phase column is commonly used.[16][17]

-

Mobile Phase: A gradient elution using an acidified aqueous buffer (e.g., phosphate or formate buffer, pH 3-4) and an organic modifier like acetonitrile is typical.[12][16] The acidic mobile phase is critical to ensure the lactone ring remains closed during the analysis, allowing for accurate quantification of the primary lactone species.

-

Detection: UV detection at around 265 nm is suitable for quantification.[16]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification of unknown degradation products formed during forced degradation studies. It provides mass information that helps in elucidating the structures of degradants.[17][18]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[19] It is a cornerstone for developing and validating a stability-indicating analytical method.[15][20] The goal is typically to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[15]

Step-by-Step Methodology

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.

-

-

Base Hydrolysis:

-

Dilute the stock solution with 0.1 M NaOH to ~100 µg/mL.

-

Incubate at room temperature (hydrolysis is typically very fast).

-

Withdraw aliquots at early time points (e.g., 5, 15, 30, 60 minutes).

-

Neutralize with 0.1 M HCl before injection.

-

-

Oxidative Degradation:

-

Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to ~100 µg/mL.

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

In Solution: Incubate the stock solution at an elevated temperature (e.g., 80°C) and analyze at time points.

-

Solid State: Place solid this compound in an oven at 80°C for an extended period (e.g., 72 hours), then dissolve and analyze.[13]

-

-

Photodegradation:

-

Expose the stock solution (in a photostable, transparent container) and solid sample to light conditions as specified by ICH Q1B guidelines.

-

Maintain a control sample wrapped in aluminum foil to protect it from light.

-

Analyze samples after a defined exposure period.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector is recommended. Use LC-MS to characterize major degradation products.

Summary of Expected Degradation

The following table summarizes the anticipated outcomes from a forced degradation study of this compound.

| Stress Condition | Severity | Expected Primary Degradation Product(s) | Key Pathway Challenged |

| Acidic (0.1 M HCl) | Elevated Temp (60-80°C) | SN-38 (Lactone form) | C-10 Ester Hydrolysis |

| Basic (0.1 M NaOH) | Room Temp | SN-38 (Carboxylate form) | C-10 Ester & E-Ring Lactone Hydrolysis |

| Oxidative (3% H₂O₂) | Room Temp | Oxidized derivatives (e.g., N-oxides) | Ring Oxidation |

| Thermal | High Temp (≥80°C) | SN-38, other minor degradants | General Thermal Lability |

| Photolytic | ICH Q1B Light | Photodegradation products | Photostability |

Conclusion

The stability of this compound is a multifaceted challenge governed primarily by the hydrolytic cleavage of its C-10 acetyl ester and the pH-dependent equilibrium of its E-ring lactone. A thorough understanding of these degradation pathways and the factors that influence them is critical for the successful development of this molecule as a therapeutic agent or intermediate. The implementation of rigorous forced degradation studies, coupled with the development of validated, stability-indicating analytical methods, forms the bedrock of ensuring product quality, safety, and efficacy. The protocols and insights provided in this guide serve as a robust framework for scientists and researchers to navigate the complexities of characterizing and controlling the stability of this compound.

References

-

Burke, T. G., et al. (2004). Degradation of camptothecin-20(S)-glycinate ester prodrug under physiological conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Cummings, J., et al. (2002). Factors influencing the cellular accumulation of SN-38 and camptothecin. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Pal, A., et al. (2003). Development and characterization of a novel liposome-based formulation of SN-38. Journal of Liposome Research. Available at: [Link]

-

Chen, T-H., et al. (2018). SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study. International Journal of Nanomedicine. Available at: [Link]

-

Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Sharma, M., & Rathore, A. S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

-

Parnsamut, N., et al. (2016). HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system. Biomedical Chromatography. Available at: [Link]

-

Pignatello, R., et al. (2020). Challenges in SN38 drug delivery: Current success and future directions. Expert Opinion on Drug Delivery. Available at: [Link]

-

Rivory, L. P., et al. (1996). The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms. Biochemical Pharmacology. Available at: [Link]

-

Gelderblom, H., et al. (2000). Factors involved in prolongation of the terminal disposition phase of SN-38: clinical and experimental studies. British Journal of Cancer. Available at: [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

-

Kumar, V., & Singh, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Ma, J., et al. (2015). Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids. PLOS ONE. Available at: [Link]

-

Liu, L., et al. (2021). Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates. Drug Delivery. Available at: [Link]

-

Zhao, H., et al. (2012). Macromolecular Prodrug That Provides the Irinotecan (CPT-11) Active-Metabolite SN-38 with Ultralong Half-Life, Low Cmax, and Low Glucuronide Formation. Bioconjugate Chemistry. Available at: [Link]

-

Slatter, J. G., et al. (1997). Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase. Biochemical Pharmacology. Available at: [Link]

-

Gu, D., et al. (2007). HPLC Method for Determination of SN-38 Content and SN-38 Entrapment Efficiency in a Novel Liposome-Based Formulation, LE-SN38. Journal of Chromatographic Science. Available at: [Link]

-

Li, F., et al. (2015). Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN-38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Wang, Y., et al. (2024). Investigating the Impact of SN-38 on Mouse Brain Metabolism Based on Metabolomics. Drug Design, Development and Therapy. Available at: [Link]

-

Ma, M. K., & McLeod, H. L. (2003). Lessons learned from the irinotecan metabolic pathway. Current Medicinal Chemistry. Available at: [Link]

-

Zhao, R., et al. (2011). Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy. Journal of Medicinal Chemistry. Available at: [Link]

-

Liu, L., et al. (2021). Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates. Drug Delivery. Available at: [Link]

-

Gupta, E., et al. (1997). Modulation of glucuronidation of SN-38, the active metabolite of irinotecan, by valproic acid and phenobarbital. Cancer Research. Available at: [Link]

-